molecular formula C20H24N2O B5056681 N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide

N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide

Cat. No. B5056681
M. Wt: 308.4 g/mol
InChI Key: HATFVDDDLWQBBG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a cyclohexene ring and a quinoline ring, which are both common structures in organic chemistry .


Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and conditions. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard information is crucial when handling chemical compounds. This information can often be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future research on a compound could involve exploring new synthesis methods, studying its reactivity, or investigating potential applications .

properties

IUPAC Name

N-(4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-13(23)21-15-10-11-19-18(12-15)16-8-5-9-17(16)20(22-19)14-6-3-2-4-7-14/h2-3,5,8,10-12,14,16-17,20,22H,4,6-7,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFVDDDLWQBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(C3C2C=CC3)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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